methyl 4-[(2-hydroxyethyl)amino]benzoate
Description
Properties
CAS No. |
126993-07-5 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-2-4-9(5-3-8)11-6-7-12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
AJRBIYQKVNZFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Methyl 4-Aminobenzoate with Ethylene Oxide
A widely reported method involves the reaction of methyl 4-aminobenzoate with ethylene oxide under alkaline conditions. The primary amine attacks the electrophilic carbon of ethylene oxide, forming the 2-hydroxyethylamino group.
Reaction Conditions :
-
Catalyst : Sodium hydroxide or potassium carbonate.
-
Solvent : Ethanol or water.
-
Temperature : 60–80°C.
-
Time : 6–12 hours.
Mechanism :
The reaction proceeds via an mechanism, with the amine acting as a nucleophile.
Optimization Insights :
Reductive Amination of Methyl 4-Formylbenzoate with Ethanolamine
This two-step approach first involves condensing methyl 4-formylbenzoate with ethanolamine to form an imine, followed by reduction to the secondary amine.
Step 1: Imine Formation
-
Conditions : Reflux in toluene with molecular sieves.
-
Time : 4–6 hours.
Step 2: Reduction
-
Reducing Agent : Sodium cyanoborohydride () or hydrogen gas with palladium on carbon.
-
Solvent : Methanol or tetrahydrofuran.
Advantages :
-
High regioselectivity.
-
Avoids harsh acidic conditions that could hydrolyze the ester.
Esterification of Preformed 4-[(2-Hydroxyethyl)amino]benzoic Acid
This method prioritizes the synthesis of the carboxylic acid precursor, followed by esterification with methanol.
Esterification Protocol :
-
Acid Catalyst : Concentrated hydrochloric acid (HCl) in methanol.
-
Temperature : Reflux (65°C).
-
Workup : pH adjustment to 6–7 at 5–10°C, followed by extraction with methylene chloride.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 7 hours |
| Yield | 88–89% |
| Purity (HPLC) | >98% |
Critical Considerations :
-
Cooling the reaction mixture before pH adjustment minimizes ester hydrolysis.
-
Saturation of the aqueous phase with sodium chloride enhances extraction efficiency.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 70–85 | High | Moderate |
| Reductive Amination | 65–78 | Moderate | High |
| Esterification of Acid | 88–89 | High | Low |
Key Findings :
-
The esterification route offers the highest yield and scalability, making it preferable for industrial applications.
-
Reductive amination is limited by the cost of reducing agents and longer reaction times.
Recent Advances and Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for nucleophilic substitution from 12 hours to 30–45 minutes, achieving comparable yields (75–82%).
Green Chemistry Approaches
-
Solvent-Free Conditions : Using urea as a catalyst in melt reactions reduces waste.
-
Biocatalysis : Lipase-mediated esterification under mild conditions (pH 7, 40°C) is being explored but currently yields <50%.
Challenges and Optimization Strategies
Avoiding Ester Hydrolysis
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures removes unreacted starting materials.
-
Crystallization : Recrystallization from ethanol/water mixtures enhances purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-[(2-hydroxyethyl)amino]benzoate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ethylene oxide or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Products may include 4-[(2-oxoethyl)amino]benzoate or 4-[(2-carboxyethyl)amino]benzoate.
Reduction: Products may include 4-[(2-hydroxyethyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Methyl 4-[(2-hydroxyethyl)amino]benzoate can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(2-hydroxyethyl)amino]benzoate would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biological pathways. The hydroxyethyl group can form hydrogen bonds, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Biological Activity: this compound derivatives exhibit superior antitumor activity compared to ethyl esters, likely due to enhanced cellular uptake of methyl esters .
Hydrogen Bonding : Compounds with hydroxyethyl or carbamoyl groups form stable intermolecular hydrogen bonds, influencing their crystallinity and solubility .
Thermal Stability: Pyridyl-containing derivatives (e.g., methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate) decompose at 150–200°C, making them suitable for thermoresponsive drug delivery .
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-[(2-hydroxyethyl)amino]benzoate?
The synthesis typically involves a two-step process:
- Step 1: Alkylation of 4-aminobenzoic acid with 2-chloroethanol under basic conditions (e.g., NaHCO₃) to introduce the 2-hydroxyethylamino group.
- Step 2: Esterification of the carboxylic acid group using methanol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) under reflux . Purification is achieved via recrystallization from ethanol/water mixtures, with yields optimized by controlling stoichiometry and reaction time.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ester group (δ ~3.8 ppm for methoxy, δ ~170 ppm for carbonyl) and hydroxyethylamino moiety (δ ~3.5-4.0 ppm for CH₂ groups) .
- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O ester) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does solubility impact experimental design for this compound?
this compound is polar due to its hydroxyethyl and ester groups, making it soluble in water, methanol, and DMSO. Solvent choice affects reaction kinetics (e.g., polar aprotic solvents for nucleophilic substitutions) and crystallization protocols .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
X-ray diffraction (XRD) using programs like SHELXL or WinGX provides precise bond lengths and angles. For example, discrepancies between DFT-calculated and observed dihedral angles (e.g., between the benzene ring and hydroxyethyl group) can be resolved by refining hydrogen-bonding interactions in the crystal lattice .
Q. What experimental design considerations are critical for studying its biological activity?
- Dose-Response Studies: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to assess IC₅₀ values in enzyme inhibition assays.
- Control Experiments: Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO ≤0.1% v/v) to validate specificity .
- Statistical Analysis: Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance in biological replicates .
Q. How can computational methods predict intermolecular interactions in its solid-state structure?
- Hydrogen-Bonding Analysis: Use Graph Set Theory to classify motifs (e.g., D(2) for N-H···O interactions between the amino and ester groups).
- Molecular Dynamics (MD): Simulate packing efficiency in different space groups (e.g., P2₁/c vs. Pna2₁) to explain polymorphism .
Q. What strategies address low yields in multi-step syntheses?
- Step Optimization: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature for alkylation step).
- Intermediate Trapping: Employ protecting groups (e.g., Boc for the amino group) to prevent side reactions during esterification .
Methodological Notes
- Contradiction Resolution: If NMR and XRD data conflict (e.g., rotational freedom of the hydroxyethyl group), prioritize XRD for solid-state conformation and MD simulations for solution-phase dynamics .
- Software Workflows: For structure refinement, integrate SHELXL (geometry) with WinGX (visualization) to cross-validate results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
